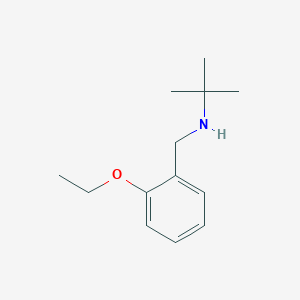
N-(2-ethoxybenzyl)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxybenzyl)-2-methylpropan-2-amine, also known as EPH, is a psychoactive drug that belongs to the amphetamine family. It is a stimulant that has been used in scientific research to study the effects of amphetamines on the central nervous system. EPH is a relatively new drug that has gained popularity in recent years due to its unique properties and potential applications in research.
Mecanismo De Acción
N-(2-ethoxybenzyl)-2-methylpropan-2-amine acts as a dopamine and norepinephrine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters, leading to increased levels in the brain. This results in increased stimulation of the central nervous system, leading to increased alertness, focus, and mood enhancement.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which can lead to increased energy levels. This compound has also been shown to increase the release of certain hormones such as cortisol and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethoxybenzyl)-2-methylpropan-2-amine in lab experiments is its ability to increase alertness, focus, and mood enhancement, which can lead to increased productivity and performance. However, one limitation is its potential for abuse and addiction, which can lead to ethical concerns in research.
Direcciones Futuras
There are several future directions for research involving N-(2-ethoxybenzyl)-2-methylpropan-2-amine. One area of research is the potential use of this compound as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of research is the potential use of this compound as a cognitive enhancer for healthy individuals. Additionally, further research is needed to fully understand the long-term effects of this compound use and its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of N-(2-ethoxybenzyl)-2-methylpropan-2-amine involves the reaction of 2-methylpropan-2-amine with 2-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization and chromatography. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(2-ethoxybenzyl)-2-methylpropan-2-amine has been used in scientific research to study the effects of amphetamines on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased alertness, focus, and mood enhancement. This compound has also been used to study the effects of amphetamines on cognitive function and memory.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
N-[(2-ethoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-5-15-12-9-7-6-8-11(12)10-14-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
Clave InChI |
GLHNVHGQQZSZNY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNC(C)(C)C |
SMILES canónico |
CCOC1=CC=CC=C1CNC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid](/img/structure/B249514.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B249516.png)
![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249517.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-2-amine](/img/structure/B249519.png)
![2-Chloro-4-[(4-ethoxybenzyl)amino]benzoic acid](/img/structure/B249523.png)
![4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide](/img/structure/B249524.png)
![1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol](/img/structure/B249525.png)
![N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249526.png)
![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B249527.png)

![1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine](/img/structure/B249530.png)
![N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine](/img/structure/B249535.png)
